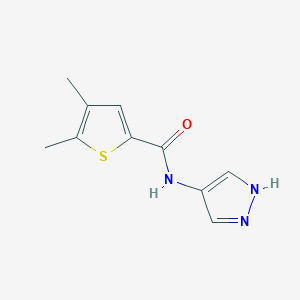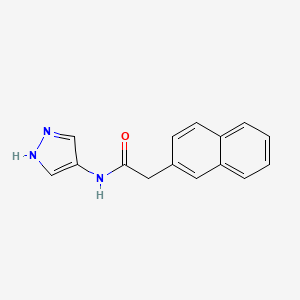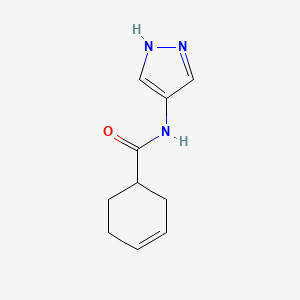
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of certain inflammatory markers in the blood, indicating its anti-inflammatory properties. It has also been shown to reduce pain perception in animal models, indicating its potential as an analgesic agent.
実験室実験の利点と制限
One of the major advantages of using N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high yield of synthesis. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is its stability, which allows for long-term storage without degradation.
One of the limitations of using N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for the study of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential direction is its use in combination with other compounds to enhance its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-cyclohexene-1-carboxylic acid with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Another method involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction with 4-chloropyrazole. Both of these methods result in the formation of N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide with high yields.
科学的研究の応用
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in various animal models. It has also been studied for its potential as an analgesic agent, with promising results in animal models.
特性
IUPAC Name |
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(8-4-2-1-3-5-8)13-9-6-11-12-7-9/h1-2,6-8H,3-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFRZYLEUVAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)cyclohex-3-ene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

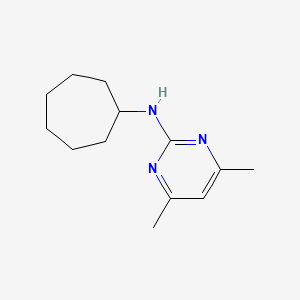
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
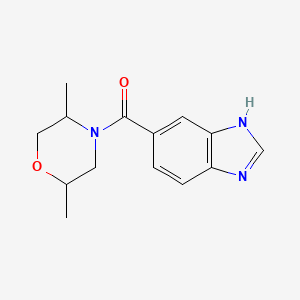
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
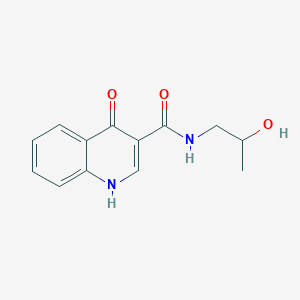


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

